4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine
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Overview
Description
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is a synthetic organic compound featuring a pyrimidine ring substituted with a tert-butylazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction.
Coupling with Pyrimidine: The azetidine derivative is then coupled with a pyrimidine precursor under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the azetidine ring.
Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogen derivatives and metal catalysts like zinc and samarium.
Oxidation and Reduction: Typical reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various functionalized azetidine derivatives.
Scientific Research Applications
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a precursor for biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique structural features make it useful in materials science, potentially contributing to the development of new polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine involves its interaction with specific molecular targets. While detailed studies are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is unique due to its combination of a pyrimidine ring with a tert-butylazetidine moiety. This structural feature imparts distinct chemical properties, such as increased stability and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(1-tert-butylazetidin-3-yl)oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-13-6-5-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEOKNPKEGSNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CN(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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